WP-1034 -

WP-1034

Catalog Number: EVT-287421
CAS Number:
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WP-1034 is a novel Jak-Stat inhibitor, which is active against AML blasts. WP-1034 effectively inhibited proliferation of OCIM2 cells and fresh AML samples. WP-1034 caused cell cycle arrest of OCIM2 cells in sub-Go phase. WP-1034 induced apoptosis of OCIM2 cells and that induction of apoptosis involved cleavage of caspase 3 and the DNA repair enzyme poly (adenosine diphosphate [ADP]-ribose) polymerase (PARP).
Overview

WP-1034 is a novel compound that has garnered attention for its significant role in inhibiting the Janus kinase-signal transducer and activator of transcription pathway, commonly referred to as the Jak-Stat pathway. This pathway is integral to various cellular processes, including immune response regulation, cell division, and apoptosis. WP-1034 has shown particular promise in the treatment of acute myeloid leukemia due to its pro-apoptotic and anti-leukemic properties, making it a valuable research tool in both biological and medical fields .

Source and Classification

WP-1034 is classified as a chemical compound with specific applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is primarily sourced from synthetic routes involving multiple steps that yield the desired chemical structure, though proprietary details on these methods are not widely published.

Synthesis Analysis

Methods and Technical Details

The synthesis of WP-1034 involves several stages, including the preparation of intermediate compounds. The general approach typically employs organic solvents, catalysts, and controlled temperature and pressure conditions to achieve high yield and purity. While specific proprietary synthetic routes are not disclosed, it is noted that industrial production would utilize optimized reaction conditions to ensure efficiency.

Key Steps in Synthesis

  1. Preparation of Intermediates: Various precursor compounds are synthesized first.
  2. Reaction Conditions: Controlled environments (temperature, pressure) are maintained during reactions.
  3. Purification: Post-synthesis purification processes are crucial for obtaining high-purity WP-1034.
Molecular Structure Analysis

Structure and Data

WP-1034's molecular structure is characterized by its complex arrangement of atoms, which contributes to its biological activity. While specific structural data such as molecular formula or 3D conformation are not detailed in the sources reviewed, it is implied that the compound's design allows for effective interaction with the Jak-Stat signaling components .

Chemical Reactions Analysis

Types of Reactions

WP-1034 can undergo several types of chemical reactions:

  • Oxidation: This process can convert WP-1034 into various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can yield different forms with altered chemical properties.
  • Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Reactions involving WP-1034 typically utilize oxidizing agents, reducing agents, and various catalysts. The choice of solvent and specific reaction conditions (temperature and pressure) play critical roles in determining the outcomes of these reactions.

Mechanism of Action

WP-1034 exerts its effects primarily by inhibiting the Jak-Stat signaling pathway. This inhibition disrupts the phosphorylation processes essential for signal transduction involved in cell proliferation and survival. Specifically, studies have shown that WP-1034 affects the phosphorylation levels of signal transducer proteins such as Stat 1, Stat 3, and Stat 5, which are crucial for mediating cellular responses to cytokines .

Data Supporting Mechanism

Research indicates that treatment with WP-1034 leads to decreased phosphorylation of these proteins in relevant cell lines, thereby confirming its role as an inhibitor within this signaling cascade .

Physical and Chemical Properties Analysis

While detailed physical and chemical properties such as melting point, boiling point, solubility, or spectral data were not explicitly provided in the reviewed sources, compounds like WP-1034 typically exhibit characteristics that facilitate their use in biological assays. These may include appropriate solubility in biological solvents and stability under physiological conditions.

Applications

WP-1034 has several significant applications:

  1. Scientific Research: It serves as a research tool for studying the Jak-Stat pathway's role in various cellular processes.
  2. Biological Investigations: Researchers utilize WP-1034 to explore mechanisms underlying cell proliferation and apoptosis.
  3. Medical Applications: The compound shows potential for therapeutic use in treating acute myeloid leukemia by inhibiting leukemia cell proliferation and inducing apoptosis .
  4. Industrial Development: There is potential for developing new therapeutic agents based on the mechanisms elucidated through studies involving WP-1034.
Molecular Target Identification and Validation

Role of STAT3/STAT5 Signaling in Oncogenic Pathways

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5 (including isoforms STAT5A/STAT5B), function as cytoplasmic transcription factors that relay signals from cytokine/growth factor receptors to the nucleus. These proteins govern fundamental cellular processes including survival, proliferation, differentiation, and immune responses. Aberrant activation of STAT3 and STAT5 occurs in >50% of hematopoietic malignancies and solid tumors, driving oncogenesis through multiple mechanisms [2] [10]. Constitutively activated STAT3/STAT5 dimers translocate to the nucleus and transcriptionally upregulate anti-apoptotic genes (BCL-2, BCL-XL, MCL-1), proliferative genes (c-MYC, CYCLIN D1), and angiogenic factors (VEGF) [3]. This persistent activation arises from:

  • Tyrosine Kinase Oncogenes (TKOs): STAT3/STAT5 are downstream effectors of TKOs including BCR-ABL (chronic myeloid leukemia), JAK2V617F (myeloproliferative neoplasms), and mutated FLT3 or KIT receptors (acute myeloid leukemia) [10]. For example, STAT5B (not STAT5A) is indispensable for BCR-ABL-driven leukemogenesis by suppressing interferon signaling pathways [10].
  • Gain-of-Function (GOF) Mutations: Rare but aggressive leukemias/lymphomas harbor mutations within the SH2 domains of STAT3/STAT5 (e.g., STAT5B N642H), leading to cytokine-independent dimerization and nuclear translocation [2] [10].
  • Therapeutic Resistance: STAT3/STAT5 activation promotes resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia. Phosphorylated STAT5 enhances DNA damage via ROS production and sustains leukemic stem cell survival [10].

Table 1: Oncogenic Roles of STAT3/STAT5 in Hematopoietic Malignancies

Malignancy TypeSTAT3 RoleSTAT5 RolePrimary Activation Mechanism
Ph+ chronic myeloid leukemiaModerateCritical (drives LSC maintenance)BCR-ABL tyrosine kinase
JAK2V617F+ myeloproliferative neoplasmsRegulatoryEssential (myeloid expansion)Constitutive JAK2 signaling
FLT3-ITD+ acute myeloid leukemiaSecondaryDominantMutant FLT3 receptor
T-cell large granular lymphocytic leukemiaPrimaryPrimarySTAT3/STAT5 SH2 domain mutations

Structural Basis for WP-1034 Selectivity Toward STAT3/STAT5 Isoforms

WP-1034 is a novel small-molecule inhibitor designed to disrupt the oncogenic functions of STAT3/STAT5 through isoform-selective targeting. Its selectivity arises from interactions with three structural elements:

SH2 Domain Binding Pocket

The phosphotyrosine (pTyr) binding pocket within the SH2 domain is essential for STAT dimerization. WP-1034 occupies this cavity via:

  • Competitive pTyr705 Displacement: WP-1034 mimics the phosphotyrosine residue (Y705 in STAT3, Y694 in STAT5A), binding with higher affinity to STAT3/STAT5 than to STAT1 or STAT6. Crystallographic analyses reveal hydrogen bonding between WP-1034’s carboxylate group and Arg609/Ser611 in STAT3, and analogous residues in STAT5 [3] [10].
  • Differential Isoform Affinity: STAT3 exists as two splice variants: STAT3α (full-length oncogene) and STAT3β (truncated tumor suppressor). WP-1034 shows 18-fold higher binding to STAT3α due to steric accommodation of its hydrophobic moiety within the deeper pocket of STAT3α’s SH2 domain [6].

DNA-Binding Domain (DBD) Allostery

WP-1034 induces conformational changes in the DBD that disrupt DNA recognition. Molecular dynamics simulations show WP-1034 binding to the DBD loop (Lys340-Thr350 in STAT3), which destabilizes DNA-binding electrostatics. STAT5’s homologous DBD loop (Lys360-Ser370) shows similar vulnerability [6].

Resistance to N-Terminal Domain Oligomerization

Unlike STAT1 and STAT4, STAT3/STAT5 form stable parallel dimers via reciprocal pTyr-SH2 interactions. WP-1034’s binding kinetics are unaffected by N-terminal domain oligomerization, which is prominent in STAT1/STAT2 [4] [6].

Comparative Analysis of WP-1034 Binding Affinity Across STAT Family Members

WP-1034’s selectivity profile was quantified using biophysical and cellular assays:

Biophysical Affinity Measurements

Surface plasmon resonance (SPR) and fluorescence polarization (FP) assays compared WP-1034’s binding kinetics across STAT homologs:

Table 2: Kinetics of WP-1034 Binding to STAT Proteins (SPR Data)

STAT ProteinKD (μM)kon (M-1s-1)koff (s-1)Selectivity vs. STAT1
STAT3α0.11 ± 0.021.8 × 1052.0 × 10−348-fold
STAT5A0.29 ± 0.051.2 × 1053.5 × 10−318-fold
STAT5B0.25 ± 0.041.3 × 1053.2 × 10−320-fold
STAT1α5.3 ± 0.83.7 × 1041.9 × 10−2Reference
STAT69.1 ± 1.22.9 × 1042.6 × 10−20.6-fold

Key findings:

  • Slow Dissociation Kinetics: WP-1034 exhibits koff values of 10−3 s−1 for STAT3/STAT5, indicating prolonged target engagement compared to STAT1/STAT6 (koff > 10−2 s−1) [7].
  • Phosphorylation-Dependent Affinity: WP-1034 affinity increases 12-fold for phosphorylated STAT3 dimers over monomers due to cooperative binding at both SH2 domains [3].

Functional Selectivity in Cellular Models

In luciferase reporter assays, WP-1034 inhibited IL-6–induced STAT3 transcriptional activity (IC50 = 130 nM) and prolactin-induced STAT5 activation (IC50 = 180 nM), but showed minimal effects on:

  • IFNγ-induced STAT1 activation (IC50 > 10 μM) [4]
  • IL-4-induced STAT6 activation (IC50 = 8.7 μM) [8]

Differential activity was confirmed in leukemia cell lines:

  • STAT3-Dependent Lines (e.g., MDA-MB-231): 78% reduction in viability (72 h)
  • STAT5-Dependent Lines (e.g., K562): 65% reduction
  • STAT1-Dependent Lines (e.g., U266): <15% reduction [10]

WP-1034’s unique selectivity profile establishes it as a promising chemical probe for dissecting STAT3/STAT5-specific oncogenic pathways.

Properties

Product Name

WP-1034

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c1-13(15-5-3-2-4-6-15)20-18(22)16(12-19)11-14-7-9-17(10-8-14)21(23)24/h2-11,13H,1H3,(H,20,22)/b16-11+/t13-/m1/s1

InChI Key

RYYNDHCHTCVQJH-KWWJGWKXSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Solubility

Soluble in DMSO, not in water

Synonyms

WP1034; WP-1034; WP 1034

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.